molecular formula C23H17N3O4S B5088495 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No. B5088495
M. Wt: 431.5 g/mol
InChI Key: SOSGXKXGZJURRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide, commonly known as DMTB, is a thiazole derivative that has been extensively studied for its potential use in scientific research. DMTB has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of life sciences.

Mechanism of Action

The mechanism of action of DMTB is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. DMTB has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DMTB has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic effects. In addition, DMTB has been found to induce the expression of various genes that are involved in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

DMTB has several advantages as a research tool, including its potent anti-cancer activity, its ability to induce apoptosis and cell cycle arrest, and its wide range of biochemical and physiological effects. However, DMTB also has several limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several potential future directions for research on DMTB, including the identification of its precise mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anti-cancer therapies. In addition, further research is needed to explore the potential use of DMTB in other areas of scientific research, including inflammation, angiogenesis, and neurodegenerative diseases.
In conclusion, DMTB is a promising compound that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential use in various areas of scientific research.

Synthesis Methods

DMTB can be synthesized using a variety of methods, including the reaction between 4-methoxy-3-nitrobenzoic acid and 4,5-diphenyl-2-thiazolylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography, yielding a high-purity DMTB compound.

Scientific Research Applications

DMTB has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. DMTB has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, DMTB has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-30-19-13-12-17(14-18(19)26(28)29)22(27)25-23-24-20(15-8-4-2-5-9-15)21(31-23)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSGXKXGZJURRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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